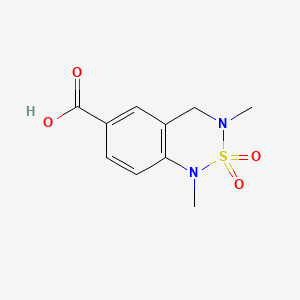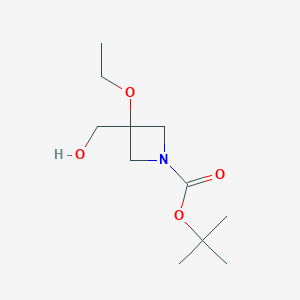
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of the oxazole family of compounds and is used as a reagent in various chemical reactions. The compound is a lithium salt of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid and has a molecular formula of C6H8LiNO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the reaction of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxazole ring.
Addition Reactions: It can act as a nucleophile in addition reactions with electrophiles.
Catalytic Reactions: The compound can be used as a catalyst in certain organic reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides and acyl chlorides. Reaction conditions typically involve the use of polar solvents like ethanol, methanol, and acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a substituted oxazole derivative.
Applications De Recherche Scientifique
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although it is not currently used in human or veterinary medicine.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with electrophiles and nucleophiles in chemical reactions. The oxazole ring provides a site for nucleophilic attack, while the lithium ion can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the oxazole ring and the lithium ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid: The parent compound without the lithium ion.
Lithium 3,5-dimethyl-1,2-oxazole-4-carboxylate: A similar compound with a different substitution pattern on the oxazole ring.
Lithium 4,5-dihydro-1,2-oxazole-4-carboxylate: A compound with a similar structure but lacking the methyl groups.
Uniqueness
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring and the presence of the lithium ion.
Propriétés
Formule moléculaire |
C6H8LiNO3 |
|---|---|
Poids moléculaire |
149.1 g/mol |
Nom IUPAC |
lithium;3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3.Li/c1-3-5(6(8)9)4(2)10-7-3;/h4-5H,1-2H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
RXPPXZDYWPFBJF-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1C(C(=NO1)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


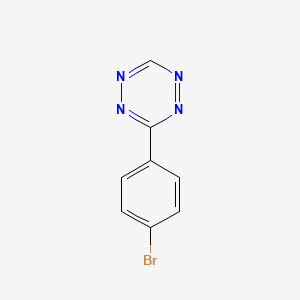
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
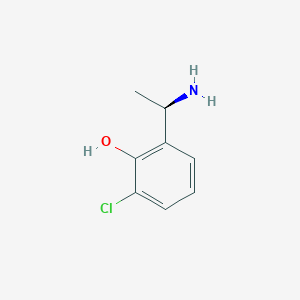
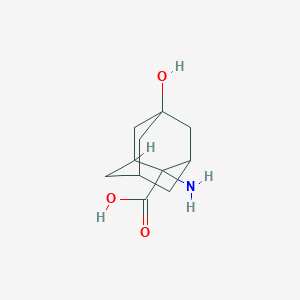
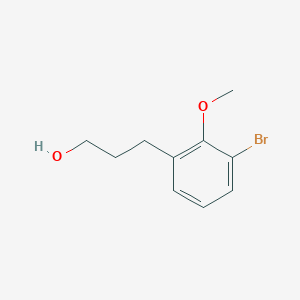
![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)
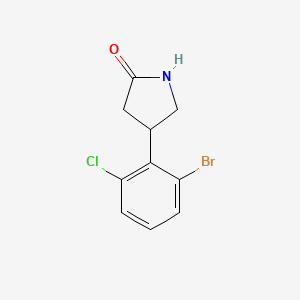
![tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate](/img/structure/B13552270.png)

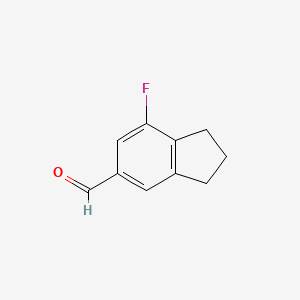
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
